An In-Depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate
An In-Depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological relevance, particularly in the context of its role as a known impurity in the bronchodilator drug Dyphylline. Detailed experimental considerations for its synthesis and analysis are presented, alongside a discussion of its potential, though currently under-investigated, pharmacological implications.
Chemical and Physical Properties
2-Hydroxyethyl 4-methylbenzenesulfonate is a stable, non-volatile organic compound. Its key physical and chemical properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 42772-85-0 | [2] |
| Molecular Formula | C₉H₁₂O₄S | [1] |
| Molecular Weight | 216.25 g/mol | [1] |
| Appearance | Colorless to yellow liquid or semi-solid | Sigma-Aldrich |
| Density | 1.288 g/cm³ | [1] |
| Boiling Point | 376.8 °C at 760 mmHg | [1] |
| Melting Point | Not clearly defined; can be a semi-solid | |
| Solubility | Soluble in water and methanol. Moderately soluble in ethanol, sparingly soluble in chloroform, and practically insoluble in ether. | [3] |
| LogP | 1.77340 | ChemSrc |
| Refractive Index | 1.54 | ChemSrc |
Synonyms: Ethylene glycol monotosylate, 2-hydroxyethyl tosylate, 2-(4-Toluenesulfonyloxy)ethanol, 2-hydroxyethyl p-toluenesulfonate.[2][]
Synthesis and Experimental Protocols
The primary route for the synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate is the selective mono-tosylation of ethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The key challenge in this synthesis is to control the reaction to favor the formation of the mono-substituted product over the di-substituted byproduct, 1,2-bis(p-toluenesulfonyloxy)ethane.
General Experimental Protocol for Selective Mono-tosylation of Ethylene Glycol
This protocol is a generalized procedure based on established methods for the mono-tosylation of diols.[5]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of ethylene glycol (e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane. The use of excess diol is a common strategy to favor mono-substitution.
-
Addition of Base: Cool the solution in an ice bath (0 °C) and add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents relative to TsCl). The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the cooled reaction mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for several hours and then gradually warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl solution (to remove the base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired mono-tosylate from the di-tosylate byproduct and any unreacted starting materials.
Logical Workflow for Synthesis
Analytical Methods
The identification and quantification of 2-Hydroxyethyl 4-methylbenzenesulfonate, particularly as an impurity in pharmaceutical products, are crucial for quality control.
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High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of Dyphylline and its impurities.[3][6] A reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be used to separate 2-Hydroxyethyl 4-methylbenzenesulfonate from the active pharmaceutical ingredient and other related substances. UV detection is typically employed for quantification.[3][6]
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Gas Chromatography (GC): GC can also be utilized for the analysis of this compound, particularly if derivatization is employed to increase its volatility.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound.[2] The characteristic signals for the tosyl group and the ethylene glycol moiety can be unambiguously assigned.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[7]
Biological Relevance and Potential Signaling Pathways
2-Hydroxyethyl 4-methylbenzenesulfonate is a known impurity of the bronchodilator drug Dyphylline.[] While there is currently no direct research on the specific biological activity of this impurity, its context within a pharmaceutical product necessitates a consideration of its potential interactions.
Role as a Pharmaceutical Impurity
As an impurity, the primary concern is its potential toxicity. Sulfonate esters, as a class, are known to be potential alkylating agents and are often scrutinized for genotoxic potential.[8][9][10] However, the formation of such esters from sulfonic acids and alcohols is generally considered to be a slow and thermodynamically unfavorable reaction, especially under the conditions typically used for pharmaceutical salt formation.[8][9] Regulatory guidelines often require the assessment of such impurities to ensure they are below a safe threshold.
Potential Interaction with Dyphylline's Mechanism of Action
Dyphylline exerts its therapeutic effect through two primary mechanisms:
-
Inhibition of Phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.
-
Antagonism of Adenosine Receptors: This action also contributes to bronchodilation.
Given that 2-Hydroxyethyl 4-methylbenzenesulfonate is present alongside Dyphylline, it is conceivable, though not experimentally verified, that it could modulate these pathways. However, without specific studies on this compound, any depiction of its interaction remains speculative.
Below is a diagram illustrating the established signaling pathway of Dyphylline. The potential, yet unconfirmed, influence of 2-Hydroxyethyl 4-methylbenzenesulfonate is included for conceptual consideration.
Conclusion
2-Hydroxyethyl 4-methylbenzenesulfonate is a well-characterized organic molecule with established synthetic routes. Its primary significance in the pharmaceutical industry is as a process-related impurity in Dyphylline. While its own biological activity has not been extensively studied, its chemical class as a sulfonate ester warrants careful control and monitoring in drug formulations. Further research into the pharmacological and toxicological profile of this compound would be beneficial for a more complete risk assessment and to understand any potential contribution to the overall therapeutic or adverse effects of Dyphylline. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.
References
- 1. 2-hydroxyethyl 4-methylbenzenesulfonate | CAS#:42772-85-0 | Chemsrc [chemsrc.com]
- 2. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C15H24O7S | CID 13456094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Semantic Scholar [semanticscholar.org]
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